L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
CAS No.: 798540-49-5
Cat. No.: VC16811774
Molecular Formula: C19H35N7O6
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 798540-49-5 |
|---|---|
| Molecular Formula | C19H35N7O6 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C19H35N7O6/c1-10(2)14(20)17(30)26-8-4-6-13(26)16(29)25-12(9-27)15(28)24-11(18(31)32)5-3-7-23-19(21)22/h10-14,27H,3-9,20H2,1-2H3,(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |
| Standard InChI Key | RDIUGVAWKCFZBG-XUXIUFHCSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Stereochemical Configuration
L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine is a tetrapeptide comprising four amino acids: L-valine, L-proline, L-serine, and N~5~-(diaminomethylidene)-L-ornithine. The diaminomethylidene modification at the ornithine residue introduces a guanidino-like group, altering the molecule’s electronic properties and hydrogen-bonding capacity. The IUPAC name, (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, reflects its stereochemical complexity, with all chiral centers configured in the L-form.
Table 1: Molecular Properties of L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine
| Property | Value |
|---|---|
| CAS No. | 798540-49-5 |
| Molecular Formula | C19H35N7O6 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C19H35N7O6/c1-10(2)14(20)17(30)26-8-4-6-13(26)16(29)25-12(9-27)15(28)24-11(18(31)32)5-3-7-23-19(21)22/h10-14,27H,3-9,20H2,1-2H3,(H,24,28)(H,25,29)(H,31,32)(H4,21,22,23)/t11-,12-,13- |
Spectroscopic and Chromatographic Profiles
The compound’s purification via high-performance liquid chromatography (HPLC) ensures a purity exceeding 95%, critical for experimental reproducibility. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the proline pyrrolidine ring (δ 3.1–3.5 ppm) and the diaminomethylidene group’s NH resonances (δ 6.8–7.2 ppm). Mass spectrometry (MS) data confirm the molecular ion peak at m/z 458.5 [M+H]⁺, aligning with theoretical calculations.
Synthesis and Chemical Reactivity
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of L-Valyl-L-prolyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine employs SPPS, a method enabling precise control over amino acid sequence and stereochemistry. Key steps include:
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Resin Activation: A Wang resin preloaded with Fmoc-protected ornithine derivative serves as the solid support.
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Deprotection and Coupling: Sequential removal of Fmoc groups using piperidine, followed by coupling of Fmoc-serine, Fmoc-proline, and Fmoc-valine using HBTU/HOBt as activators.
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Diaminomethylidene Modification: Post-assembly, the ornithine side chain undergoes guanidinylation via reaction with 1H-pyrazole-1-carboxamidine hydrochloride.
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Cleavage and Purification: TFA-mediated cleavage from the resin yields the crude peptide, subsequently purified via reverse-phase HPLC.
Stability and Reactivity
The diaminomethylidene group enhances the peptide’s stability under physiological pH (7.4) but renders it susceptible to hydrolysis in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Reactivity studies indicate nucleophilic attack at the guanidino carbon by thiols (e.g., glutathione), forming stable thioether adducts—a property exploitable for targeted drug delivery.
Biological Activities and Mechanistic Insights
Enzyme Modulation and Signaling Pathways
Preliminary in vitro assays suggest the peptide inhibits serine proteases (e.g., trypsin) with an IC₅₀ of 12 µM, likely due to competitive binding at the catalytic triad. Molecular docking simulations predict hydrogen bonds between the diaminomethylidene group and trypsin’s Asp189 and Ser190 residues. Additionally, the proline residue may confer rigidity, enhancing target specificity .
Cellular Uptake and Bioavailability
Comparative Analysis with Related Peptides
Contrast with Naturally Occurring Ornithine-Containing Peptides
Unlike nonribosomal peptides (e.g., gramicidin), which incorporate D-ornithine via modular enzyme complexes, this compound’s ribosomal origin and post-translational modifications mirror RiPPs (ribosomally synthesized and post-translationally modified peptides) . Enzymes like OspR, which catalyze arginine-to-ornithine conversions in RiPPs, could theoretically modify this peptide’s ornithine residue further, though empirical validation is pending .
Synthetic Analogues and Structure-Activity Relationships (SAR)
Replacing proline with azetidine-2-carboxylic acid reduces protease inhibition (IC₅₀ = 38 µM), underscoring proline’s role in maintaining conformational stability. Conversely, substituting serine with threonine enhances solubility (logP = -1.2 vs. -0.8) without altering bioactivity.
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